An In-depth Technical Guide on the Core Properties of DL-2-Methylglutamic Acid
An In-depth Technical Guide on the Core Properties of DL-2-Methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of DL-2-Methylglutamic acid, a synthetic amino acid derivative. The information is curated for researchers and professionals engaged in neuroscience, pharmacology, and drug development, with a focus on compounds interacting with the glutamatergic system.
Core Physicochemical Properties
DL-2-Methylglutamic acid is a racemic mixture of the D- and L-enantiomers of 2-methylglutamic acid. Its basic properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₄ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2][3] |
| CAS Number | 71-90-9 | [1][2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 160 °C (decomposes) | [3] |
| pKa (Predicted) | 2.21 ± 0.10 | [1][3] |
| Solubility | Soluble in water. Sparingly soluble in alcohol and ether. | [4] |
Synthesis of DL-2-Methylglutamic Acid
A common laboratory synthesis of DL-2-Methylglutamic acid involves the reaction of ethyl levulinate with ammonium (B1175870) cyanide, followed by hydrolysis.
Experimental Protocol: Synthesis of DL-α-Methylglutamic Acid[5]
Materials:
-
Ethyl levulinate
-
Ammonium cyanide
-
Ether
-
Water
-
Alcohol
-
Hydrochloric acid
Procedure:
-
Formation of γ-cyano-γ-valerolactone (I): Ethyl levulinate is treated with ammonium cyanide in an ether-water medium. This reaction leads to the formation of γ-cyano-γ-valerolactone.
-
Formation of γ-cyano-γ-valerolactam (II): The resulting lactone (I) is then treated with ammonia in an alcohol solution to yield γ-cyano-γ-valerolactam.
-
Hydrolysis to DL-α-methylglutamic acid (III): The lactam (II) is hydrolyzed with acid to produce the final product, DL-α-methylglutamic acid.
Synthesis Workflow:
Caption: Synthesis of DL-2-Methylglutamic Acid.
Biological Activity
DL-2-Methylglutamic acid and its enantiomers are known to interact with the glutamatergic system, which plays a crucial role in excitatory neurotransmission in the central nervous system.
Interaction with Glutamate (B1630785) Receptors
The enantiomers of 2-methylglutamic acid, (S)-2-methylglutamate and (R)-2-methylglutamate, have been shown to have limited activity across a panel of over 30 glutamate and GABA receptors[5][6]. This suggests a low affinity or efficacy at these receptors compared to the endogenous ligand, L-glutamate.
For comparison, studies on the related compound, 4-methylglutamic acid, have provided more specific binding data. The (2S,4R)-isomer of 4-methylglutamic acid is a selective, high-affinity ligand for kainate receptors, with an IC₅₀ of approximately 19 nM for recombinant GluR6 kainate receptors[7]. It is significantly less potent at AMPA and NMDA receptors[7]. This highlights the importance of the position of the methyl group in determining receptor selectivity and affinity.
Table of Biological Activity (Comparative Data):
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| (2S,4R)-4-Methylglutamic acid | Kainate (recombinant GluR6) | [³H]kainic acid binding inhibition | IC₅₀ ≈ 19 nM | [7] |
| (2S,4R)-4-Methylglutamic acid | Kainate (rat forebrain) | [³H]kainic acid binding inhibition | IC₅₀ ≈ 32 nM | [7] |
| (2S,4R)-4-Methylglutamic acid | AMPA (rat forebrain) | Radioligand binding inhibition | ~800-fold less potent than at kainate receptors | [7] |
| (2S,4R)-4-Methylglutamic acid | NMDA (rat forebrain) | Radioligand binding inhibition | ~200-fold less potent than at kainate receptors | [7] |
| (2S,4R)-4-Methylglutamate | EAAT1 and EAAT2 (rat brain homogenates) | [³H]-[(2S,4R)-4-methylglutamate] binding | Kᴅ ≈ 6.0 µM | [8] |
Effects on Glutamate Transporters
Excitatory Amino Acid Transporters (EAATs) are responsible for the reuptake of glutamate from the synaptic cleft, thus terminating the synaptic signal and preventing excitotoxicity. The (2S,4R)-isomer of 4-methylglutamate has been shown to bind to EAAT1 and EAAT2 with low affinity, having a dissociation constant (Kᴅ) of approximately 6.0 µM[8]. This suggests that methyl-substituted glutamate analogs can interact with these transporters, although with lower affinity than the endogenous substrate.
Glutamatergic Synapse and Potential Sites of Action:
Caption: Glutamate-Glutamine Cycle and Receptor Targets.
Experimental Protocols for Biological Evaluation
To further characterize the biological activity of DL-2-Methylglutamic acid and its enantiomers, standard pharmacological assays can be employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of DL-2-Methylglutamic acid for glutamate receptors.
Materials:
-
Membrane preparations from cells expressing the glutamate receptor subtype of interest (e.g., HEK293 cells transfected with AMPA, NMDA, or kainate receptor subunits).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]AMPA, [³H]MK-801, [³H]kainic acid).
-
DL-2-Methylglutamic acid (test compound).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of DL-2-Methylglutamic acid.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of DL-2-Methylglutamic acid that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow:
Caption: Radioligand Binding Assay Workflow.
Electrophysiological Recording
This technique measures the functional activity of a compound at ionotropic receptors by recording the ion flow through the channel.
Objective: To determine if DL-2-Methylglutamic acid acts as an agonist, antagonist, or modulator of glutamate receptors.
Materials:
-
Xenopus oocytes or mammalian cells expressing the glutamate receptor subtype of interest.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
External recording solution (e.g., Ringer's solution).
-
DL-2-Methylglutamic acid.
-
Known glutamate receptor agonist (e.g., L-glutamate).
Procedure:
-
Prepare the cells for electrophysiological recording.
-
Obtain a stable whole-cell recording.
-
Apply a known concentration of a glutamate receptor agonist to elicit a baseline current response.
-
Apply DL-2-Methylglutamic acid alone to test for agonist activity.
-
Co-apply DL-2-Methylglutamic acid with the known agonist to test for antagonist or modulatory effects.
-
Record the changes in membrane current in response to drug application.
-
Analyze the data to determine the effect of DL-2-Methylglutamic acid on receptor function (e.g., calculate EC₅₀ for agonists or IC₅₀ for antagonists).
Conclusion
DL-2-Methylglutamic acid is a readily synthesizable derivative of glutamic acid. While its direct interaction with major glutamate receptor subtypes appears to be limited, the study of its isomers and related methylated analogs provides valuable insights into the structure-activity relationships of ligands for the glutamatergic system. Further quantitative characterization of the binding affinities and functional activities of the enantiomers of 2-methylglutamic acid at various glutamate receptor and transporter subtypes is warranted to fully elucidate their pharmacological profile and potential as research tools or therapeutic leads. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methylglutamic acid | C6H11NO4 | CID 95440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL-2-METHYLGLUTAMIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. The Synthesis of Dl-glutamic Acid - Montgomery Palmer Stoddard - Google Books [books.google.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
